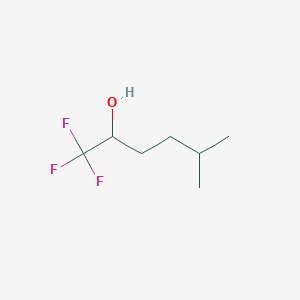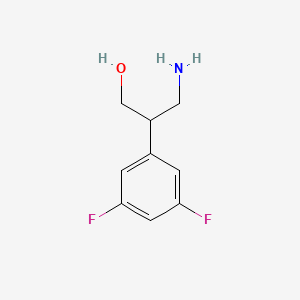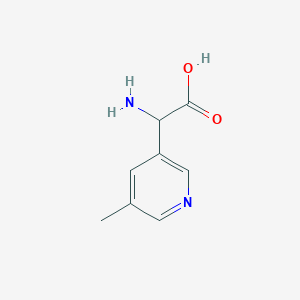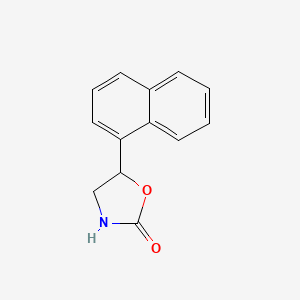
1,1,1-Trifluoro-5-methylhexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-5-methylhexan-2-ol is an organic compound with the molecular formula C7H13F3O It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group on the second carbon of a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable Grignard reagent, followed by hydrolysis. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-5-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of 1,1,1-trifluoro-5-methylhexan-2-one.
Reduction: Formation of 1,1,1-trifluoro-5-methylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-5-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-5-methylhexan-2-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity and can influence its binding affinity to various biological targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but with a shorter carbon chain.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group, leading to different chemical properties.
3-amino-1,1,1-trifluoro-5-methylhexan-2-ol: Contains an amino group, which can significantly alter its reactivity and applications.
Uniqueness: 1,1,1-Trifluoro-5-methylhexan-2-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications where fluorinated compounds are desired.
Propriétés
Formule moléculaire |
C7H13F3O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H13F3O/c1-5(2)3-4-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Clé InChI |
OWKJZEPCGULMAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
